4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone
CAS No.: 159435-02-6
Cat. No.: VC20778836
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159435-02-6 |
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Molecular Formula | C17H16N2O6 |
Molecular Weight | 344.32 g/mol |
IUPAC Name | methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoate |
Standard InChI | InChI=1S/C17H16N2O6/c1-18(2)10-4-7-13(15(20)9-10)16(21)14-8-11(19(23)24)5-6-12(14)17(22)25-3/h4-9,20H,1-3H3 |
Standard InChI Key | WUPOAAZRMLZXEJ-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC)O |
Canonical SMILES | CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC)O |
Introduction
4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone (CAS 159435-02-6) is a synthetic benzophenone derivative with specialized applications in chemical synthesis and fluorescence-based research. This compound’s structural complexity and functional group arrangement make it valuable for creating advanced materials and biological probes.
Physical and Chemical Properties
The nitro and methoxycarbonyl groups confer electron-withdrawing effects, influencing reactivity in substitution and reduction reactions .
Synthesis and Industrial Production
The compound is synthesized through multi-step organic reactions, typically involving:
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Friedel-Crafts acylation to form the benzophenone backbone.
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Nitration to introduce the nitro group.
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Esterification to add the methoxycarbonyl moiety .
Industrial production requires precise control of reaction conditions (temperature, catalysts) to optimize yield and purity. Large-scale batches are often "made to order" due to specialized applications .
Applications in Research and Industry
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Fluorescent Label Synthesis: Serves as a key intermediate for rhodamine derivatives used in cellular imaging .
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Drug Development: Functional groups enable conjugation with therapeutic agents for targeted delivery.
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Material Science: Used in photoactive polymers due to nitro group photostability .
Research Findings and Case Studies
A landmark study by Irving et al. (1995) demonstrated its utility in developing rhodamine-based fluorescent probes for tracking protein interactions in live cells . Key findings include:
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Brightness: Derivatives exhibit 30% higher quantum yield than fluorescein analogs.
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pH Stability: Fluorescence remains stable between pH 4–9, ideal for biological systems.
Comparison with Structurally Related Compounds
The methoxycarbonyl group in 159435-02-6 enhances solubility in organic solvents compared to carboxy variants .
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